molecular formula C9H8BrN B1343143 2-(4-Bromo-3-methylphenyl)acetonitrile CAS No. 215800-25-2

2-(4-Bromo-3-methylphenyl)acetonitrile

Cat. No. B1343143
M. Wt: 210.07 g/mol
InChI Key: OIBRFAUQTMYQLB-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromo-3-methylphenyl)acetonitrile" is a chemical of interest in various synthetic and mechanistic studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and catalysis. For instance, a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe, is described as an efficient method for synthesizing 3-amino-2,4-dicarbonitrile-5-methylbiphenyls . This method, known as the grindstone technique, is highlighted for its simplicity, efficiency, and environmental friendliness. Similarly, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is achieved through a one-pot multicomponent reaction using urea as an organocatalyst . These methods could potentially be adapted for the synthesis of "2-(4-Bromo-3-methylphenyl)acetonitrile" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been elucidated using single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding. Although the structure of "2-(4-Bromo-3-methylphenyl)acetonitrile" is not directly provided, the techniques and findings from this study could guide the structural analysis of the compound .

Chemical Reactions Analysis

The papers discuss various chemical reactions that could be relevant to "2-(4-Bromo-3-methylphenyl)acetonitrile". For example, the oxidation reactions mediated by tris(4-bromophenyl)amine in acetonitrile are studied using voltammetric and electrochemical ESR techniques . The findings from this study could inform the understanding of how "2-(4-Bromo-3-methylphenyl)acetonitrile" might behave under oxidative conditions. Additionally, the transformation of 2-(2-hydroxyphenyl)acetonitriles to benzofuranones is mentioned, which could suggest potential reactivity pathways for the compound of interest .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "2-(4-Bromo-3-methylphenyl)acetonitrile", they do provide information on related compounds. For instance, the crystal structure and intermolecular interactions of a similar compound are detailed, which can influence physical properties such as melting point and solubility . The electrochemical properties of tris(4-bromophenyl)amine in acetonitrile could also provide insights into the electrochemical behavior of "2-(4-Bromo-3-methylphenyl)acetonitrile" .

Scientific Research Applications

  • Amphotropic Ionic Liquid Crystals : Methyl-tri-n-decylphosphonium salts, in combination with acetonitrile, exhibit unique liquid-crystalline properties. These findings suggest potential applications in structural studies using NMR spectroscopy (Gowda et al., 2004).

  • Synthesis of Poly(methylphenyl)acetonitriles : A study on the synthesis of several 2-(arylmethyl) derivatives of 3,6-dimethyl- and 3,4,5,6-tetramethylbenzonitriles, most likely through a tandem addition-rearrangement reaction, underlines the chemical versatility of acetonitrile derivatives (Waggenspack et al., 1992).

  • Photochemistry of Azirines : The photolysis of 3-methyl-2-phenyl-2H-azirine in acetonitrile, leading to different products and intermediates, provides insights into the reactivity and potential applications of acetonitrile in photochemical processes (Zhang et al., 2014).

  • Electro-oxidation of Bromide : The oxidation of bromide in acetonitrile at platinum electrodes, investigated through linear sweep and cyclic voltammetry, highlights the electrochemical properties of acetonitrile in ionic liquid systems (Allen et al., 2005).

  • Enantiomeric Resolution Studies : The study of enantiomeric resolution of certain compounds in acetonitrile reveals its role in chiral chromatography and enantiomeric separation techniques, crucial for pharmaceutical research (Ali et al., 2016).

Safety And Hazards

The compound is considered hazardous. It has a GHS07 signal word “Warning” and hazard statements H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-(4-bromo-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBRFAUQTMYQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593556
Record name (4-Bromo-3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylphenyl)acetonitrile

CAS RN

215800-25-2
Record name 4-Bromo-3-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215800-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-3-methylphenyl)acetonitrile
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Synthesis routes and methods

Procedure details

1-Bromo-4-(bromomethyl)-2-methylbenzene (45 of crude from step b, 68.2 mmol) dissolved in CH2Cl2 (500 mL) is mixed and stirred with potassium cyanide (24 g, 364 mmol) and N-tetra(n-butyl)ammonium bromide (1.2 g, 3.64 mmol) in distilled water (500 mL). This reaction mixture is stirred vigorously for 6 h. The organic phase is separated, dried over MgSO4, filtered and concentrated. The resulting residue is purified on silica gel using a 0 to 30% gradient of ethyl acetate in heptane to provide the expected product 2-(4-bromo-3-methylphenyl)acetonitrile (12.4 g, 87% over two steps) as a clear yellow oil. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.41 (s, 3H) 3.68 (s, 2H) 7.01 (dd, J=8.50, 2.05 Hz, 1H) 7.21 (d, J=1.37 Hz, 1H) 7.53 (d, J=8.20 Hz, 1H)
Quantity
68.2 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
N-tetra(n-butyl)ammonium bromide
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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